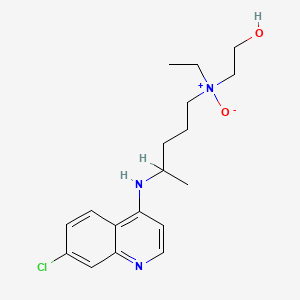
Hydroxychloroquine N-oxyde
Vue d'ensemble
Description
Hydroxychloroquine N-Oxide is used in Hydrochloroquinoline impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Hydrochloroquinoline and its related formulations .
Synthesis Analysis
Hydroxychloroquine (HCQ) and its Synthetic Precursors have been reviewed for the industrial and academic synthesis of HCQ and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ( (4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) . A patent describes a synthesis process involving the addition of a 3N HCl aqueous solution and chloroform to a mixture, which is then cooled to room temperature, stirred for 1 hour, and allowed to stand .Molecular Structure Analysis
Based on molecular docking analysis, computation toxicity studies, and the cheminformatics properties, two metabolites desethylchloroquine and bisdesethylchloroquine have similar binding modes of action and drug-like properties albeit with significantly lower toxicity values compared to the parent CQ and HCQ .Chemical Reactions Analysis
Radiolytic degradation leads to free radical’s formation, which facilitates molecular lesion and breaks the chemical bonds. The use of pharmaceutical compounds, such as hydroxychloroquine (HCQ), is increasing nowadays due to the Covid 19 pandemic situation. This study focused on gamma radiation-induced degradation of HCQ in aqueous solution .Physical And Chemical Properties Analysis
Hydroxychloroquine presents many drug properties that increase its therapeutic use. There are, indeed, different research pathways in numerous autoimmune, inflammatory, and infectious diseases, as well as in cancerology .Applications De Recherche Scientifique
Détection électrochimique
L'hydroxychloroquine a été utilisée dans le développement d'un capteur électrochimique pour la détection de l'antibiotique hydroxychloroquine dans des échantillons d'urine humaine et des échantillons pharmaceutiques . Ce capteur, construit à l'aide de carbone graphitisé dopé au ZnO, présente une excellente activité électrocatalytique et une surface active plus grande que l'électrode en pâte de carbone nue .
Traitement de la COVID-19
L'hydroxychloroquine a été considérée comme un médicament potentiel pour le traitement de la COVID-19 . On pense qu'il inhibe l'attachement du SARS-CoV-2 au virus . Cependant, certaines études ont montré que l'utilisation de chloroquine/hydroxychloroquine en plus du traitement standard entraînait une aggravation significative de l'état clinique et un risque accru de dysfonctionnement rénal .
Traitement du paludisme
L'hydroxychloroquine est utilisée depuis des décennies dans la prévention et le traitement du paludisme . C'est un médicament bien connu, polyvalent, avec une longue liste d'applications .
Maladies auto-immunes
L'hydroxychloroquine est également utilisée dans le traitement des maladies auto-immunes . Ses mécanismes d'action dans ce contexte ne sont pas clairement définis, mais on pense qu'ils impliquent plusieurs voies qui se chevauchent .
Traitement du cancer
La recherche a mis en évidence des applications potentielles de l'hydroxychloroquine dans le traitement du cancer
Mécanisme D'action
Target of Action
Hydroxychloroquine N-Oxide primarily targets several autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of galectin-8, mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular processes such as autophagy, protein transport, and signal transduction.
Mode of Action
Hydroxychloroquine N-Oxide interacts with its targets by inhibiting their function. For instance, it suppresses the activity of endosomal NADPH oxidase, a key player in the signal transduction of cytokines . It also prevents the translocation of the catalytic subunit of NOX2 into the endosome .
Biochemical Pathways
Hydroxychloroquine N-Oxide affects several biochemical pathways. It is known to inhibit the assembly of endosomal NOX2 , which is involved in many inflammatory and prothrombotic signaling pathways. It also influences the autophagosome-lysosomal pathway and sphingolipid metabolism . These pathways are crucial for cellular processes such as autophagy, inflammation, and lipid metabolism.
Pharmacokinetics
Hydroxychloroquine, from which hydroxychloroquine n-oxide is derived, is known to have a long half-life and is extensively distributed in the body . It is metabolized in the liver and excreted in the urine . The ADME properties of Hydroxychloroquine N-Oxide might be similar, but further studies are needed to confirm this.
Result of Action
The action of Hydroxychloroquine N-Oxide leads to various molecular and cellular effects. It reduces proinflammatory cytokine expression , suppresses immune cell infiltration , and improves early molecular signs of Alzheimer’s by reducing inflammation and enhancing the clearance of abnormal buildup of proteins . These effects contribute to its therapeutic potential in various diseases.
Action Environment
Environmental factors can influence the action of Hydroxychloroquine N-Oxide. For instance, the drug’s efficacy can be affected by the patient’s health status, such as the presence of liver or kidney disease . Additionally, factors like diet, other medications, and genetic variations can also influence how the drug is metabolized and its overall effectiveness . Therefore, these factors should be considered when using Hydroxychloroquine N-Oxide.
Safety and Hazards
Taking hydroxychloroquine to treat COVID-19 may increase the risk of heart rhythm problems, blood and lymph disorders, kidney injury, liver problems and failure . Hydroxychloroquine is used to treat autoimmune diseases including arthritis. While considered generally safe, several adverse events are associated with its use, and it should only be used under medical supervision .
Orientations Futures
The therapeutic versatility of hydroxychloroquine has led to repurposing it for other clinical conditions, with recent studies showing reduction in proteinuria in IgA nephropathy. Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .
Analyse Biochimique
Biochemical Properties
Hydroxychloroquine N-Oxide, like its parent compound, is believed to interact with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP2C8 . These enzymes form the primary metabolites desethylchloroquine and desethylhydroxychloroquine to various degrees .
Cellular Effects
Hydroxychloroquine N-Oxide, similar to Hydroxychloroquine, is likely to have effects on various types of cells and cellular processes. Hydroxychloroquine has been shown to interfere with lysosomal activity and autophagy, interact with membrane stability, and alter signaling pathways and transcriptional activity . It can result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Molecular Mechanism
The molecular mechanism of Hydroxychloroquine N-Oxide is not fully understood. It is believed to exert its effects at the molecular level, similar to Hydroxychloroquine. Hydroxychloroquine and Chloroquine are weak bases and have a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . They interfere with lysosomal activity and autophagy, interact with membrane stability, and alter signaling pathways and transcriptional activity .
Temporal Effects in Laboratory Settings
Hydroxychloroquine has been shown to have significant effects over time in laboratory settings . Severe laboratory abnormalities while taking Hydroxychloroquine are rare, even in a population with a high rate of comorbidities .
Dosage Effects in Animal Models
Studies on Hydroxychloroquine have shown that it is ineffective in macaque and hamster SARS-CoV-2 disease models, even at high doses .
Metabolic Pathways
Hydroxychloroquine N-Oxide is involved in metabolic pathways mediated by cytochrome P450 enzymes. It is metabolized by CYP3A4, CYP2D6, and CYP2C8 .
Transport and Distribution
Hydroxychloroquine and Chloroquine are weak bases that accumulate in acidic compartments such as lysosomes and inflamed (acidic) tissues .
Subcellular Localization
Hydroxychloroquine has been shown to accumulate in lysosomes and inflamed tissues , which could suggest a similar localization for Hydroxychloroquine N-Oxide.
Propriétés
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFRZWJEVUVFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449223-88-4 | |
| Record name | Hydroxychloroquine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449223884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ464PH8YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



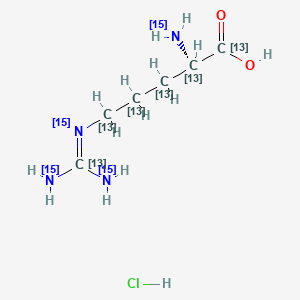
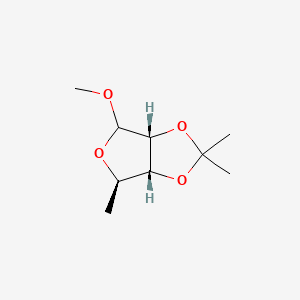
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

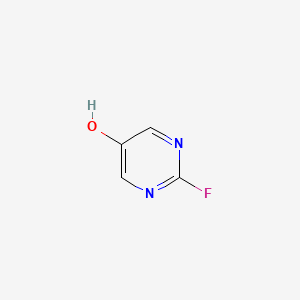
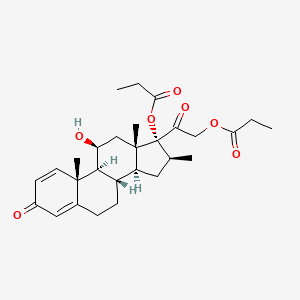
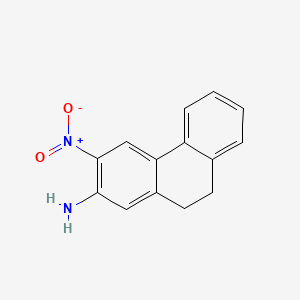
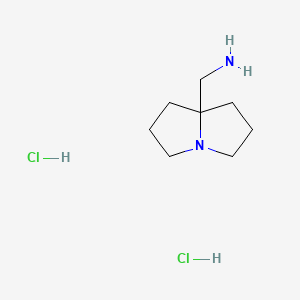

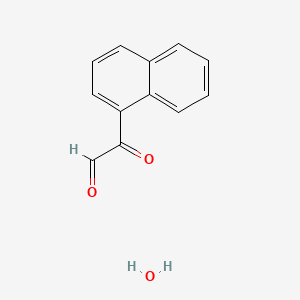
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
